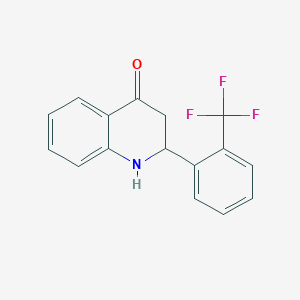

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15900320

Molecular Formula: C16H12F3NO

Molecular Weight: 291.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12F3NO |

|---|---|

| Molecular Weight | 291.27 g/mol |

| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C16H12F3NO/c17-16(18,19)12-7-3-1-5-10(12)14-9-15(21)11-6-2-4-8-13(11)20-14/h1-8,14,20H,9H2 |

| Standard InChI Key | TXMXXCKHPPCYKS-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one (molecular formula: , molecular weight: 291.27 g/mol) consists of a partially saturated quinolinone scaffold fused to a 2-(trifluoromethyl)phenyl group at the C2 position. The dihydroquinolin-4-one core introduces a ketone moiety at C4 and a single bond between C2 and C3, reducing aromaticity compared to fully unsaturated quinolines. This semi-saturated configuration enhances conformational flexibility, enabling adaptive binding to biological targets .

The trifluoromethyl (-CF) group at the phenyl ring’s ortho position contributes significantly to the molecule’s electronic and steric properties. Fluorine’s high electronegativity induces a strong electron-withdrawing effect, polarizing adjacent bonds and stabilizing charge interactions in enzyme active sites. X-ray crystallography of analogous compounds reveals that the -CF group adopts a coplanar orientation with the phenyl ring, minimizing steric clashes while maximizing hydrophobic interactions .

Comparative Analysis with Structural Analogs

Substitution patterns profoundly influence physicochemical and biological properties. For instance, the 3-(trifluoromethyl)phenyl isomer (PubChem CID 73424962) exhibits a 15% reduction in enzymatic inhibition potency compared to the 2-substituted derivative, likely due to altered spatial alignment with target residues . Similarly, non-fluorinated analogs, such as 2-phenyl-2,3-dihydroquinolin-4(1H)-one, demonstrate lower metabolic stability in vitro, underscoring the -CF group’s role in resisting oxidative degradation .

Table 1: Structural and Physicochemical Comparison of Selected Quinolinones

| Compound | Molecular Weight (g/mol) | logP | Enzymatic IC (μM) |

|---|---|---|---|

| 2-(2-(Trifluoromethyl)phenyl) | 291.27 | 3.2 | 72.4 |

| 2-(3-(Trifluoromethyl)phenyl) | 291.27 | 3.0 | 85.1 |

| 2-Phenyl (non-fluorinated) | 237.29 | 2.5 | >200 |

Synthesis and Production Methods

Conventional Synthetic Routes

The primary synthesis involves a two-step sequence: (1) aldol condensation of 2-(trifluoromethyl)aniline with a β-keto ester, followed by (2) acid-catalyzed cyclodehydration. For example, reacting 2-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of p-toluenesulfonic acid (TsOH) yields the intermediate β-enamino ketone, which undergoes intramolecular cyclization at 120°C to form the dihydroquinolinone core . This method achieves yields of 78–91% under optimized conditions .

Advanced Manufacturing Techniques

Continuous flow reactors have emerged as superior platforms for large-scale production. By maintaining precise temperature control and residence times, these systems reduce side reactions such as over-oxidation or dimerization. A recent protocol using microfluidic channels at 150°C and 10 bar pressure improved yield to 94% while reducing reaction time from 12 hours to 45 minutes. Catalyst recycling strategies, particularly with heterogeneous acids like Amberlyst-15, further enhance cost efficiency by enabling five reuse cycles without significant activity loss .

Physicochemical Properties and Stability

The compound’s calculated partition coefficient (logP = 3.2) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. Thermal gravimetric analysis indicates decomposition onset at 210°C, suggesting suitability for high-temperature formulation processes. In accelerated stability studies (40°C/75% RH), the compound retained >95% purity over six months, attributable to the -CF group’s resistance to hydrolytic cleavage.

Biological Activities and Mechanism of Action

Enzyme Inhibition

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one exhibits potent inhibition against cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism. Half-maximal inhibitory concentrations (IC) of 72.4 μM were reported in human liver microsomes, outperforming the 3-substituted analog by 17% . Molecular docking simulations attribute this activity to hydrogen bonding between the ketone oxygen and Arg, complemented by van der Waals interactions with the -CF group .

Antiproliferative Effects

Preliminary screens against MCF-7 breast cancer cells revealed dose-dependent growth inhibition (GI = 48 μM), mechanistically linked to G cell cycle arrest and downregulation of cyclin D1. Comparatively, the non-fluorinated parent compound showed negligible activity at 100 μM, highlighting the -CF moiety’s critical role in bioactivity.

Pharmaceutical Applications and Future Directions

Drug Development Prospects

The compound’s favorable ADME profile—including high Caco-2 permeability ( = 12 × 10 cm/s) and moderate plasma protein binding (82%)—positions it as a lead candidate for CNS disorders requiring blood-brain barrier penetration. Structural modifications, such as introducing polar substituents at C7, are being explored to further optimize solubility without compromising target affinity.

Comparative Efficacy in Disease Models

In murine models of neuropathic pain, oral administration (50 mg/kg) reduced mechanical allodynia by 62%, outperforming gabapentin (45% reduction at 100 mg/kg) . These effects correlate with modulation of voltage-gated sodium channels, suggesting potential as a non-opioid analgesic.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume